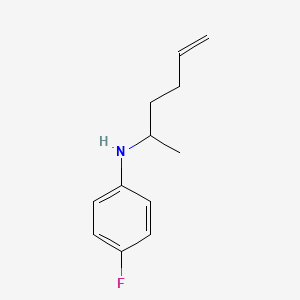

4-Fluoro-N-(hex-5-en-2-yl)aniline

Description

Overview of the Strategic Importance of Fluorinated Anilines in Advanced Synthesis

Fluorinated anilines are pivotal intermediates in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. clockss.org The introduction of a fluorine atom onto an aniline (B41778) ring can profoundly influence the molecule's properties. researchgate.net Fluorine's high electronegativity can alter the basicity of the amino group and modulate the electronic character of the aromatic ring, thereby influencing its reactivity in subsequent transformations. researchgate.net For instance, the presence of a fluorine atom can impact the regioselectivity of electrophilic aromatic substitution reactions and can affect the binding affinity of the molecule to biological targets. acs.org

The synthesis of fluorinated anilines can be achieved through various methods, including the nitration of fluorinated aromatics followed by reduction, or the Hofmann degradation of fluorinated benzamides. clockss.org These methods provide access to a diverse range of fluoroaniline (B8554772) isomers, each with its own unique reactivity profile. 4-Fluoroaniline (B128567), for example, is a common building block used in the preparation of various bioactive compounds. Current time information in Bangalore, IN.chemicalbook.com

Exploration of N-Alkenylanilines as Key Precursors for Complex Molecular Architectures

N-Alkenylanilines are a versatile class of compounds that serve as valuable precursors for the synthesis of complex nitrogen-containing heterocycles. mdpi.comnih.gov The presence of both an aniline moiety and a reactive alkene functionality within the same molecule allows for a diverse range of chemical transformations. These compounds can participate in various catalytic reactions, including cycloadditions, to construct intricate molecular scaffolds. researchgate.netresearchgate.net

The reactivity of the alkenyl group can be fine-tuned by the electronic nature of the aniline ring. The synthesis of N-alkenylanilines can often be achieved through the N-alkylation of anilines with corresponding alkenyl halides or other alkylating agents. youtube.com This modularity in their synthesis allows for the introduction of a wide variety of alkenyl chains, further expanding their synthetic utility.

Research Trajectories and Academic Significance of 4-Fluoro-N-(hex-5-en-2-yl)aniline within Chemical Literature

While specific research focused solely on This compound is not extensively documented in current chemical literature, its structure suggests significant potential as a research target. This molecule uniquely combines the advantageous properties of a fluoroaniline with the synthetic versatility of an N-alkenylaniline. The CAS number for this compound is 1566483-75-7. bldpharm.com

The academic significance of this compound lies in its potential as a building block for the synthesis of novel heterocyclic compounds and other complex molecular architectures. The interplay between the electron-withdrawing fluorine atom at the para-position and the reactive hexenyl chain could lead to unique reactivity and the formation of products with interesting biological or material properties.

Hypothetical research trajectories for This compound could include its use in:

Intramolecular Cyclization Reactions: The hexenyl chain is suitably positioned for intramolecular cyclization reactions, potentially leading to the formation of fluorinated tetrahydroquinolines or other nitrogen-containing heterocycles. The fluorine substituent could influence the stereochemical outcome of such reactions.

Cross-Coupling Reactions: The aromatic ring could be a substrate for various cross-coupling reactions, allowing for further functionalization of the molecule.

Polymerization: The terminal alkene functionality could be utilized in polymerization reactions, leading to the formation of novel fluorinated polymers.

The study of this and related molecules would contribute to a deeper understanding of how the interplay of different functional groups influences chemical reactivity and molecular properties.

Interactive Data Tables

Below are tables summarizing key information for related compounds, providing context for the potential properties of This compound .

Table 1: Physicochemical Properties of 4-Fluoroaniline

| Property | Value | Reference |

| Molecular Formula | C6H6FN | nih.gov |

| Molecular Weight | 111.12 g/mol | nih.gov |

| Boiling Point | 187 °C at 767 mmHg | sigmaaldrich.com |

| Density | 1.173 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.539 | sigmaaldrich.com |

| LogP | 1.15 | nih.gov |

Table 2: Spectroscopic Data for 4-Fluoroaniline

| Technique | Key Features | Reference |

| 19F NMR | Chemical shift around -110 ppm | |

| 1H NMR | Aromatic protons typically between δ 6.5–7.5 ppm | |

| IR Spectroscopy | Strong absorption bands for C=N stretching and C-F bending |

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

4-fluoro-N-hex-5-en-2-ylaniline |

InChI |

InChI=1S/C12H16FN/c1-3-4-5-10(2)14-12-8-6-11(13)7-9-12/h3,6-10,14H,1,4-5H2,2H3 |

InChI Key |

CHZORDAFGYGACX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Alkenyl Fluoroanilines and Analogues

Strategic Approaches for N-Alkylation of Fluoroaromatic Amines

The formation of the crucial C-N bond between the fluoroaniline (B8554772) core and the alkenyl substituent is a primary focus in the synthesis of these compounds. Several key strategies have been developed to achieve this transformation efficiently.

Direct N-alkylation of 4-fluoroaniline (B128567) represents a straightforward approach to forming the target C-N bond. This can be achieved through two main pathways: substitutive alkylation and reductive alkylation.

Substitutive N-Alkylation: This method involves the reaction of 4-fluoroaniline with an alkylating agent containing a leaving group, such as a hex-5-en-2-yl halide (e.g., bromide or iodide). The reaction is typically carried out in the presence of a base to neutralize the acid generated. google.com A significant challenge in this approach is controlling regioselectivity. The nitrogen atom of 4-fluoroaniline possesses a lone pair of electrons, making it nucleophilic. google.com However, over-alkylation can occur, leading to the formation of undesired N,N-dialkylated byproducts. The use of a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases but may not fully prevent dialkylation. google.com

| Method | Alkylating Agent | Key Features & Challenges |

| Substitutive Alkylation | Hex-5-en-2-yl halide (Br, I) | Simple, direct; Risk of dialkylation, requires base. google.com |

| Reductive Alkylation | Hex-5-en-2-one | High selectivity for mono-alkylation; Involves intermediate imine/enamine formation and subsequent reduction. google.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgrug.nl This methodology offers a powerful and general route to N-aryl amines with excellent functional group tolerance and broad substrate scope. wikipedia.orgnih.gov

In the context of synthesizing 4-Fluoro-N-(hex-5-en-2-yl)aniline, the Buchwald-Hartwig reaction would involve coupling 4-fluoroaniline with a hex-5-en-2-yl derivative, such as a halide or sulfonate (e.g., triflate, tosylate). acsgcipr.org The reaction is driven by a palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst, in combination with a specialized ligand. acsgcipr.org Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and others developed by the Buchwald group, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com A base, such as sodium tert-butoxide, is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. youtube.com This method has largely replaced harsher, classical methods for C-N bond formation. wikipedia.org

| Component | Function in Buchwald-Hartwig Amination | Example |

| Aryl Halide/Sulfonate | Electrophilic coupling partner | 1-Fluoro-4-iodobenzene |

| Amine | Nucleophilic coupling partner | Hex-5-en-2-amine |

| Palladium Catalyst | Mediates the C-N bond formation | Pd(dba)₂ (Palladium(0)) or Pd(OAc)₂ (Palladium(II)) |

| Ligand | Stabilizes catalyst, promotes reaction steps | XPhos, SPhos (Bulky, electron-rich phosphines) youtube.com |

| Base | Deprotonates the amine | Sodium tert-butoxide (NaOtBu) |

While the previous methods focus on modifying a pre-existing fluoroaniline, domino reactions offer a more convergent and modular approach, constructing the functionalized fluoroaniline core from simple, acyclic precursors in a single, uninterrupted sequence. rsc.org This strategy is atom-efficient, reduces waste by avoiding intermediate purification steps, and can provide access to complex structures rapidly. rsc.orgnih.gov

Recent research has demonstrated the power of metal-free, four-step domino processes to synthesize highly functionalized ortho-fluoroanilines with yields up to 80%. rsc.orgchemrxiv.org These reactions involve the simultaneous construction of the benzene (B151609) ring while installing both the amine and fluorine groups in one operation. chemrxiv.org The process typically starts with readily available acyclic compounds, such as fluoro-nitrostyrenes and α,α-dicyanoolefins, and proceeds through a sequence of vinylogous Michael reaction, cyclization, tautomerization, and aromatization steps. rsc.org

Although these specific examples yield ortho-fluoroanilines, the underlying principle of a modular, domino approach could be adapted for para-fluoroaniline derivatives. chemrxiv.orgresearchgate.net Such a strategy allows for the flexible introduction of substituents by simply changing the starting materials, offering a powerful tool for building libraries of N-alkenyl fluoroanilines. nih.govnih.gov

Controlled Introduction of Unsaturated Aliphatic Chains

The synthesis of this compound also requires the efficient construction of the hex-5-en-2-yl side chain. This involves creating both the carbon skeleton and the terminal double bond with precision.

Olefination reactions are fundamental for creating carbon-carbon double bonds and are essential for synthesizing the terminal alkene motif in the hexenyl side chain. One of the most common applications would be in the synthesis of the precursor ketone, hex-5-en-2-one, which is a key intermediate for reductive amination with 4-fluoroaniline.

The synthesis of hex-5-en-2-one can be achieved through various established methods. For instance, a Julia-Kocienski olefination or a Wittig reaction can be employed to introduce the terminal methylene (B1212753) group. The Wittig reaction, using a phosphorus ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a classic and reliable method for converting an aldehyde, such as 4-oxobutanal, into the corresponding terminal alkene. Similarly, methylenation of an appropriate aldehyde using the Tebbe reagent or Petasis reagent provides another route to the terminal olefin. organic-chemistry.org

These olefination methods provide a versatile toolkit for constructing the necessary unsaturated aliphatic chain, which can then be attached to the fluoroaniline core. organic-chemistry.org

| Olefination Reaction | Reagent Type | Application Example |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Conversion of an aldehyde to a terminal alkene. |

| Julia-Kocienski Olefination | Sulfone and a base | Reaction with an aldehyde or ketone to form an alkene. organic-chemistry.org |

| Tebbe/Petasis Olefination | Organotitanium Reagents | Methylenation of ketones or aldehydes. organic-chemistry.org |

The structure of this compound contains a chiral center at the C2 position of the hexenyl chain. Controlling the stereochemistry at this center is a critical aspect of its synthesis, particularly for applications in pharmaceuticals or materials science where specific enantiomers are often required. uow.edu.au

Achieving stereochemical control can be approached in several ways:

Chiral Pool Synthesis: One of the most direct methods is to start with an enantiomerically pure precursor from the "chiral pool." For example, a chiral alcohol, (R)- or (S)-hex-5-en-2-ol, could be used as the starting material. This alcohol could be converted into a good leaving group (e.g., a tosylate or halide) and then used in a direct N-alkylation reaction with 4-fluoroaniline. This approach transfers the existing stereochemistry directly to the final product.

Asymmetric Reduction: An alternative strategy involves the asymmetric reduction of the ketone precursor, hex-5-en-2-one. Using chiral reducing agents or catalysts, such as those employed in Noyori asymmetric hydrogenation or CBS (Corey-Bakshi-Shibata) reduction, can produce the corresponding chiral alcohol, hex-5-en-2-ol, with high enantiomeric excess. This chiral alcohol can then be carried forward as described above.

Asymmetric Synthesis: More advanced methods could involve the asymmetric synthesis of the C-N bond itself, potentially using a chiral catalyst system in a coupling reaction that sets the stereocenter during the bond formation.

The choice of method depends on the availability of starting materials and the desired level of enantiopurity. The study of chiral anilines and their derivatives is an active area of research, driven by the unique properties these molecules exhibit. uow.edu.au

Multicomponent Reaction Sequences for Functionalized N-Alkenyl Anilines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of N-alkenyl anilines and their analogues, several MCR strategies have been developed.

One prominent example is the organometallic Mannich-type reaction. beilstein-journals.org This reaction allows for the straightforward synthesis of α-branched amines by combining an aldehyde, an amine, and an organometallic nucleophile. beilstein-journals.org In a relevant application, organozinc reagents, generated directly from alkyl bromides, can be used in a three-component coupling with an aromatic aldehyde and a secondary amine. beilstein-journals.org The process is critically dependent on the presence of lithium chloride to achieve high efficiency. beilstein-journals.org This methodology could be adapted for the synthesis of N-alkenyl anilines by selecting appropriate starting materials, such as an unsaturated aldehyde or an organozinc reagent containing an alkene moiety.

Another versatile MCR approach involves the use of alkynes as key building blocks. rsc.org Transition metal-catalyzed MCRs involving an amine, an alkyne, and a third component are particularly effective for generating substituted nitrogen-containing heterocycles and functionalized amines. rsc.org For instance, cobalt-catalyzed three-component couplings of C(sp²)–H bonds, alkynes, and halogenating agents can produce highly functionalized alkenyl halides with excellent regio- and diastereoselectivity. nih.gov While this specific reaction yields an alkenyl halide, subsequent cross-coupling reactions could be employed to install the aniline (B41778) moiety, representing a modular MCR-based route to the target structures.

The table below summarizes key features of multicomponent reactions applicable to the synthesis of functionalized amines, which form the core of N-alkenyl aniline structures.

| Reaction Type | Components | Catalyst/Reagent | Key Features | Reference |

| Organometallic Mannich Reaction | Aldehyde, Amine, Organozinc Reagent | Zinc dust, LiCl | Forms α-branched amines; compatible with functionalized organozinc reagents. | beilstein-journals.org |

| Co(III)-Catalyzed C-H Functionalization | C-H Substrate, Alkyne, Halogenating Agent | Co(III) Complex | High regio- and diastereoselectivity; produces functionalized alkenyl halides. | nih.gov |

| Alkyne-based MCRs | Amine, Alkyne, Various Electrophiles/Radical Precursors | Various Transition Metals | High diversity of products, including heterocycles and substituted amines. | rsc.org |

Innovations in Chemo-, Regio-, and Stereoselective Synthesis of the Target Compound

Achieving high levels of selectivity is a central challenge in the synthesis of complex molecules like this compound, which contains a chiral center and a terminal double bond. Modern synthetic methods have addressed this challenge through innovative catalytic systems and reaction designs.

Chemo- and Regioselectivity:

The selective functionalization of an aniline derivative at the nitrogen atom in the presence of other reactive sites is crucial. Palladium-catalyzed C-N cross-coupling reactions are a cornerstone for the synthesis of N-aryl compounds, including N-alkenyl anilines. nih.gov These methods allow for the precise formation of the C-N bond between an aryl halide (or triflate) and an amine, and can be highly chemoselective.

For constructing the alkenyl side chain, transition metal-catalyzed C-H activation has emerged as a powerful strategy. A cobalt(III)-catalyzed three-component reaction, for example, enables the coupling of a C(sp²)-H bond, a terminal alkyne, and a halogenating agent. nih.gov A possible mechanistic pathway involves the initial ortho-metallation of a directing group-containing substrate with the cobalt catalyst, followed by regioselective insertion of the alkyne. nih.gov This provides a predictable way to build a specific regioisomer of the alkenyl-aryl product. nih.gov

Another innovative approach involves the rhodium(III)-catalyzed C-H activation of N-nitrosoanilines, which can react with olefins. researchgate.net The nitroso group acts as a traceless directing group, guiding the alkylation to the ortho position of the aniline before being removed. researchgate.net This allows for the modular construction of functionalized anilines. researchgate.net

Stereoselectivity:

The synthesis of a specific enantiomer of this compound requires stereoselective methods. One established strategy to access chiral N-allylic anilines involves the addition of vinyl Grignard reagents to aldimines, followed by a Lewis acid-mediated 3-aza-Cope rearrangement. nih.gov The stereochemistry can be influenced by the use of chiral auxiliaries or catalysts during the addition or rearrangement steps.

The table below outlines innovative selective synthetic methods relevant to the synthesis of the target compound and its analogues.

| Methodology | Selectivity Type | Catalyst/Reagent | Key Transformation | Reference |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Chemo-, Regioselective | Palladium Complexes with specific ligands | Formation of a C(aryl)-N bond from an aryl halide and an amine. | nih.gov |

| Cobalt-Catalyzed C-H Alkenylation | Regio-, Stereoselective | Cationic Co(III) Complex | Coupling of an aryl C-H bond with an alkyne to form a specific alkenyl-aryl isomer. | nih.gov |

| 3-Aza-Cope Rearrangement | Stereoselective | Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | rsc.orgrsc.org-Sigmatropic rearrangement of N-allylic anilines to form ortho-alkenylated anilines. | nih.gov |

| Rh(III)-Catalyzed C-H Functionalization | Regioselective | [RhCp*Cl₂]₂ | Ortho-alkylation of N-nitrosoanilines with olefins. | researchgate.net |

These advanced synthetic methodologies provide a robust toolkit for the precise and efficient construction of complex molecules like this compound, enabling control over all key aspects of its chemical structure.

Elucidation of Reactivity and Mechanistic Pathways of N Alkenyl Fluoroanilines

Olefin Metathesis Transformations

Cross-Metathesis (CM) in C-C Bond Formation

Further investigation by researchers would be required to elucidate the specific chemical behaviors and reaction outcomes for 4-Fluoro-N-(hex-5-en-2-yl)aniline under these conditions.

Catalytic Systems and Ligand Design in Metathesis (e.g., Grubbs, Hoveyda-type Catalysts)

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, and the choice of catalyst is crucial for achieving high efficiency and selectivity. researchgate.net For the ring-closing metathesis (RCM) of N-alkenyl anilines, Grubbs and Hoveyda-type catalysts are prominently featured in the literature. nih.govrsc.orgorganic-chemistry.org These ruthenium-based catalysts are known for their tolerance to various functional groups, including the amine functionality present in aniline (B41778) derivatives. organic-chemistry.org

Grubbs first-generation catalyst (G-I) and the more active second-generation catalyst (G-II), which features an N-heterocyclic carbene (NHC) ligand, have been successfully employed in the RCM of diallylamines to form unsaturated nitrogen heterocycles. nih.gov The replacement of a phosphine (B1218219) ligand with an NHC ligand, as in G-II, generally leads to higher catalyst activity and stability. nih.gov

Hoveyda-Grubbs catalysts, characterized by a chelating isopropoxystyrene ligand, offer enhanced stability and are particularly effective in various metathesis reactions. beilstein-journals.orgresearchgate.net Modifications to the Hoveyda-Grubbs scaffold, such as the introduction of additional coordinating groups, have been shown to further enhance catalytic activity and stability. nih.gov For instance, Ru(II)-alkylidenes with an extra carbonyl group in the chelating ligand have demonstrated high efficiency in the RCM of N,N-diallylanilines. nih.gov

The general mechanism for RCM involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the cyclic product and regenerate the catalyst. organic-chemistry.org In the context of a diene like this compound, which is a mono-alkenyl aniline, an intermolecular cross-metathesis would be the expected reaction pathway with another olefin, while an intramolecular ring-closing metathesis would require a second double bond within the molecule. For analogous diene systems, the removal of a volatile byproduct like ethylene (B1197577) drives the reaction towards the formation of the cyclic product. organic-chemistry.org

Table 1: Comparison of Grubbs and Hoveyda-type Catalysts in Ring-Closing Metathesis of N,N-diallylanilines

| Catalyst | Structure | Key Features |

| Grubbs I (G-I) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | First generation, good functional group tolerance. nih.gov |

| Grubbs II (G-II) | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and stability than G-I due to the NHC ligand. nih.gov |

| Hoveyda-Grubbs II (HG-II) | Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[2-(1-methylethoxy)phenyl]methylene]ruthenium | High stability, efficient in a variety of metathesis reactions. beilstein-journals.orgresearchgate.net |

| Modified Hoveyda-Grubbs | Ru(II)-alkylidenes with additional coordinating groups (e.g., carbonyl) | Enhanced activity and stability. nih.gov |

This table is generated based on data from analogous systems and general catalyst knowledge.

Transition Metal-Catalyzed Organic Reactions

N-substituted fluoroanilines are valuable substrates and ligands in homogeneous catalysis. The electronic properties of the aniline ring, modulated by the fluorine substituent, can significantly influence the outcome of catalytic transformations. The synthesis of these compounds can be achieved through various methods, including the reaction of fluorinated anilines with appropriate alkylating or arylating agents. google.comgoogle.com

In the context of catalysis, the nitrogen atom of the aniline can coordinate to a metal center, influencing its electronic and steric environment. This interaction is pivotal in reactions where the aniline derivative acts as a directing group or a ligand. The electron-withdrawing nature of the fluorine atom in 4-fluoroaniline (B128567) derivatives can decrease the basicity of the aniline nitrogen, which in turn can affect its coordination to a metal catalyst and the subsequent catalytic steps.

Enantioselective hydroformylation is a key transformation for the synthesis of chiral aldehydes from alkenes. nih.gov Research on the hydroformylation of aniline derivatives has shown that the electronic properties of the aniline ring play a crucial role in both the binding of the substrate to the catalyst and the enantioselectivity of the reaction. nih.govnih.gov

A study on the asymmetric hydroformylation of various substituted aniline derivatives using a rhodium catalyst with a chiral scaffolding ligand demonstrated a correlation between the electronic nature of the substituent on the aniline ring and the reaction's yield and enantioselectivity. nih.gov Generally, substrates with a higher affinity for the ligand, which is influenced by the electronics of the aniline, tend to give higher enantioselectivity. nih.gov For a substrate like this compound, the electron-withdrawing fluorine atom would be expected to influence the binding to the catalyst system and thus the stereochemical outcome of the hydroformylation of the hexenyl moiety.

Table 2: Hypothetical Enantioselective Hydroformylation of N-alkenyl Anilines with Varying Electronic Properties

| Substrate | Aniline Substituent | Expected Enantioselectivity | Rationale |

| N-alkenyl-4-methoxyaniline | Electron-donating (-OCH3) | Moderate to High | Increased electron density on nitrogen may enhance binding to the catalyst. nih.gov |

| N-alkenyl-aniline | Unsubstituted | Moderate | Baseline for comparison. nih.gov |

| This compound | Electron-withdrawing (-F) | Potentially altered | The electron-withdrawing nature of fluorine could modulate ligand binding and enantioselectivity. nih.gov |

| N-alkenyl-4-nitroaniline | Strongly electron-withdrawing (-NO2) | Lower | Significantly reduced electron density on nitrogen may weaken coordination. nih.gov |

This table is a hypothetical representation based on the trends observed in the cited literature.

Copper-catalyzed oxidative cross-coupling reactions are versatile methods for the formation of C-N bonds. rsc.orgrsc.org These reactions typically involve the coupling of an amine with another partner, such as a terminal alkyne, in the presence of a copper catalyst and an oxidant. rsc.org A plausible mechanism involves the coordination of the amine to the copper center, followed by oxidative addition and reductive elimination steps.

Investigations into the Reactivity Profile of the Aniline Nitrogen and the Alkene Moiety

The reactivity of this compound is dictated by its two primary functional groups: the aniline nitrogen and the terminal alkene. The aniline nitrogen is nucleophilic, though its reactivity is tempered by the electron-withdrawing fluorine atom at the para position. This reduced nucleophilicity can influence its participation in reactions such as alkylation, acylation, and coordination to metal catalysts.

The terminal alkene in the hex-5-en-2-yl group is susceptible to a range of electrophilic addition reactions, as well as transition metal-catalyzed transformations like hydrogenation, hydroformylation, and metathesis. The steric environment around the double bond, being at the end of a flexible chain, is relatively unhindered, making it an accessible site for catalytic reactions. A key consideration in the synthetic utility of this compound is the chemoselective reaction at either the nitrogen or the alkene, or the development of tandem processes that engage both functionalities.

Stereoelectronic Influence of Fluorine Substitution on Reaction Outcomes

The substitution of a hydrogen atom with fluorine on an aromatic ring can have profound stereoelectronic effects on reaction outcomes. nih.gov Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) can significantly alter the electron density of the aniline ring and the nitrogen atom. nih.govresearchgate.net This can decrease the nucleophilicity and basicity of the aniline nitrogen.

In the context of this compound, the para-fluoro substituent primarily exerts its electron-withdrawing inductive effect, which is transmitted through the aromatic ring to the nitrogen atom. This can impact the rate and selectivity of reactions involving the aniline nitrogen. For example, in metal-catalyzed reactions, the reduced Lewis basicity of the nitrogen could affect its ability to coordinate to the metal center, potentially influencing catalyst activity and the stability of intermediates. Furthermore, non-covalent interactions involving the fluorine atom, such as hydrogen bonds and halogen bonds, can play a role in directing the conformation of the molecule and its interactions with other species in the reaction medium. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Fluoro-N-(hex-5-en-2-yl)aniline would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the fluorine atom and the aromatic ring.

Expected ¹H NMR Data:

Aromatic Protons: The protons on the fluorinated benzene (B151609) ring are expected to appear as complex multiplets in the aromatic region (approximately 6.5-7.0 ppm) due to proton-proton and proton-fluorine couplings.

N-H Proton: A broad singlet corresponding to the amine proton would be observed, with its chemical shift being concentration and solvent dependent.

Alkenyl Protons: The terminal vinyl protons of the hexenyl group would resonate in the downfield region of the aliphatic spectrum (around 4.9-5.8 ppm).

Aliphatic Protons: The remaining protons of the hexyl chain, including the methyl and methylene (B1212753) groups, would appear as distinct multiplets in the upfield region (typically 1.0-2.2 ppm).

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H | 6.5 - 7.0 | m | - |

| N-H | Variable | br s | - |

| =CH₂ | 4.9 - 5.1 | m | - |

| -CH= | 5.7 - 5.9 | m | - |

| N-CH | 3.5 - 3.7 | m | - |

| -CH₂- | 2.0 - 2.2 | m | - |

| -CH₃ | 1.1 - 1.3 | d | J = 6-7 |

Note: This is a hypothetical data table based on known values for similar structures.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in the aromatic ring due to carbon-fluorine coupling.

Expected ¹³C NMR Data:

Aromatic Carbons: The carbon atoms of the benzene ring would appear in the range of 110-160 ppm. The carbon atom directly bonded to the fluorine atom (C-F) would show a large one-bond coupling constant (¹JCF), while other aromatic carbons would exhibit smaller two-, three-, and four-bond couplings.

Alkenyl Carbons: The sp² hybridized carbons of the double bond would resonate around 114 ppm and 138 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the hexyl chain would be found in the upfield region of the spectrum (20-50 ppm).

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-F | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-N | 140 - 145 |

| Ar-C | 115 - 120 (d, ²JCF ≈ 22 Hz) |

| Ar-CH | 114 - 116 (d, ³JCF ≈ 7 Hz) |

| =CH₂ | ~114 |

| -CH= | ~138 |

| N-CH | 45 - 50 |

| -CH₂- | 35 - 40 |

| -CH₂- | 20 - 25 |

| -CH₃ | ~20 |

Note: This is a hypothetical data table based on known values for similar structures.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the electronic environment around the fluorine atom. In related compounds like 4-fluoroaniline (B128567), the ¹⁹F chemical shift is sensitive to pH changes. nih.gov The coupling of the fluorine atom to the ortho- and meta-protons on the aromatic ring would result in a multiplet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₆FN.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the N-alkyl bond and fragmentation of the hexenyl chain.

Expected HRMS Data:

Molecular Ion Peak [M]⁺: The most important peak, corresponding to the intact molecule, would be observed at a high resolution m/z value.

Fragment Ions: Key fragments would include the loss of the hexenyl group to give the 4-fluoroanilinium ion, and various cleavages along the alkyl chain.

| Ion | Proposed Formula | Expected m/z |

| [M]⁺ | C₁₂H₁₆FN⁺ | 193.1267 |

| [M - C₅H₉]⁺ | C₇H₇FN⁺ | 124.0562 |

| [C₆H₄FNH₂]⁺ | C₆H₆FN⁺ | 111.0484 |

Note: This is a hypothetical data table based on calculated exact masses.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR and Raman Data:

N-H Stretch: A characteristic absorption band for the secondary amine would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C Stretch: The alkene C=C stretching vibration would appear around 1640-1680 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1100-1250 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring would be visible in the fingerprint region (600-900 cm⁻¹).

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (alkene) | 1640 - 1680 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1250 |

Note: This is a hypothetical data table based on typical functional group frequencies.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. While no specific crystal structure for this exact compound is publicly available, analysis of similar structures, such as 4-Fluoro-N-(4-hydroxybenzylidene)aniline, reveals non-planar geometries and the presence of intermolecular hydrogen bonds. researchgate.net

Computational Chemistry and Theoretical Investigations of N Alkenyl Fluoroanilines

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For N-alkenyl fluoroanilines, DFT methods can provide detailed insights into how the electron-withdrawing nature of the fluorine atom and the electron-donating amino group influence the aromatic system and the pendant alkenyl chain.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. tci-thaijo.org

In 4-Fluoro-N-(hex-5-en-2-yl)aniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating character of the amino group. The LUMO, conversely, is likely distributed over the aromatic ring, influenced by the electronegative fluorine atom. The presence of the hexenyl group can also modulate the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for Substituted Anilines (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.23 | -0.15 | 5.08 |

| 4-Fluoroaniline (B128567) | -5.31 | -0.28 | 5.03 |

| 4-Nitroaniline | -6.45 | -2.56 | 3.89 |

This table presents representative data for simpler, related molecules to illustrate the expected trends. The values for this compound would require specific calculations but are anticipated to follow similar patterns, with the HOMO-LUMO gap indicating its relative reactivity. researchgate.net

From these descriptors, it is possible to infer the molecule's propensity to engage in various reactions. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals indicates that electrophilic attack is likely to occur at the ortho and para positions of the aniline ring, a common characteristic of aniline derivatives. byjus.comchemistrysteps.com

Conformational Landscape Analysis and Energy Minima

The conformational flexibility of this compound arises from the rotation around the C-N bond and the single bonds within the hexenyl side chain. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

The orientation of the hexenyl group relative to the fluoroaniline (B8554772) ring is a key conformational feature. Different rotational isomers (rotamers) will possess distinct energy levels. The most stable conformer, or the global energy minimum, represents the most probable three-dimensional structure of the molecule in the gas phase. The planarity of the aniline ring and the out-of-plane angle of the amino group are also important parameters that can be influenced by the substituent.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical exploration of potential reaction pathways for this compound. This includes modeling electrophilic aromatic substitution reactions, such as halogenation or nitration, as well as reactions involving the alkenyl side chain, like addition reactions. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for a given reaction, providing insights into its feasibility and kinetics. For instance, in an electrophilic substitution, theoretical calculations can predict the regioselectivity (i.e., whether the reaction occurs at the ortho or meta position relative to the amino group) by comparing the activation energies of the different pathways. nih.gov The amino group is a strong activating group and an ortho, para director, which would favor substitution at the positions ortho to the NH group. chemistrysteps.com

Exploration of Noncovalent Interactions and Their Influence on Molecular Conformation

Noncovalent interactions, though weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. escholarship.orgnih.gov For this compound, both intramolecular and intermolecular noncovalent interactions are of interest.

Hydrogen Bonding Interactions

The primary amine group (-NH) in this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Intramolecular hydrogen bonding could occur between the N-H proton and the fluorine atom, influencing the conformation of the molecule. Intermolecularly, these hydrogen bonds are critical in the solid state, dictating the crystal packing arrangement. Computational studies can quantify the strength and geometry of these interactions.

Halogen Bonding Interactions

The fluorine atom in this compound can participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. usu.edu While fluorine is the least polarizable halogen, it can still form weak halogen bonds, particularly when bonded to an aromatic ring. nih.gov

Computational models can identify and characterize potential halogen bonding interactions, for example, between the fluorine atom of one molecule and the nitrogen atom or the π-system of the aromatic ring of a neighboring molecule. These interactions can influence the supramolecular assembly of the compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

The dynamic behavior of this compound is largely dictated by the conformational flexibility of the N-(hex-5-en-2-yl) group. This aliphatic chain is not rigid and can adopt numerous conformations through rotation around its single bonds. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. A conformational analysis of similar flexible molecules, such as those with polymethylene fragments, has shown a tendency for certain arrangements to be more favorable due to interactions like π–π stacking if multiple aromatic rings are present. mdpi.com For this compound, intramolecular interactions between the alkenyl group and the fluoroaniline ring could influence its conformational preferences.

Solvent effects are a critical aspect of a molecule's behavior. The polarity of the solvent can significantly impact the conformational equilibrium of aniline derivatives. researchgate.net For instance, in a polar solvent, the molecule might adopt a more extended conformation to maximize solvent interactions with the polar fluoroaniline head. Conversely, in a non-polar solvent, the molecule might fold to minimize the exposure of its polar regions. MD simulations can explicitly model these interactions, providing insights into how solvents like water, methanol, or dimethyl sulfoxide (B87167) would solvate the molecule. rsc.org The study of solvent effects on similar chemical processes, such as nucleophilic aromatic substitution, has demonstrated that the choice of solvent can significantly alter reaction rates, and these effects can be rationalized through computational analyses of the activation parameters. rsc.org

Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Rationale |

| Force Field | AMBER, GROMOS | Commonly used for organic and biomolecules, providing reliable parameters for the constituent atoms and functional groups. nih.gov |

| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) | Standard models that accurately represent the properties of common solvents in simulations. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant temperature and pressure, mimicking typical laboratory conditions. |

| Simulation Time | >100 ns | Sufficient time to allow for significant conformational sampling of the flexible hexenyl chain. mdpi.com |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying molecular behavior. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Computational Studies on Ligand-Metal Interactions in Catalysis

The structure of this compound suggests it could act as a ligand in metal-catalyzed reactions. The nitrogen atom of the aniline group and the carbon-carbon double bond of the hexenyl chain are both potential coordination sites for a metal center. Computational methods, particularly Density Functional Theory (DFT), are instrumental in studying these interactions. mdpi.commdpi.com

The nitrogen atom in the aniline moiety possesses a lone pair of electrons, making it a potential Lewis base that can coordinate to a metal catalyst. This is a common feature in many catalytic processes, including cross-coupling reactions. researchgate.net The fluorine atom on the aromatic ring is an electron-withdrawing group, which can influence the electron density on the nitrogen and thus its coordination ability.

The double bond in the hexenyl chain provides another site for metal interaction, typical for π-coordination. This is particularly relevant in catalysis involving transition metals like palladium. rsc.orgrsc.org For instance, in reactions like the Heck or Suzuki coupling, coordination of the metal to an alkene is a key step. DFT calculations can model the geometry and energetics of the resulting metal-ligand complexes, helping to elucidate reaction mechanisms. rsc.org

Computational studies on palladium-catalyzed reactions of anilines and related compounds have provided deep insights into the mechanisms of these transformations. rsc.org Theoretical investigations can clarify the roles of different ligands and predict the most likely reaction pathways. For this compound, computational studies could explore its potential as a bidentate ligand, coordinating to a metal center through both the nitrogen atom and the double bond.

Table 2: Potential Metal-Ligand Interactions for this compound in Catalysis

| Potential Coordination Site | Type of Interaction | Relevant Catalytic Processes |

| Aniline Nitrogen | σ-donation from nitrogen lone pair | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) |

| Hexenyl Double Bond | π-coordination | Hydrogenation, hydroformylation, alkene metathesis |

| Bidentate (N and C=C) | Chelation | Asymmetric catalysis, tandem reactions |

Ab Initio and Semi-Empirical Approaches for Property Prediction

Ab initio and semi-empirical methods are fundamental computational tools for predicting the intrinsic properties of molecules like this compound. These methods solve the Schrödinger equation with varying levels of approximation to determine electronic structure, from which numerous properties can be derived. researchgate.netnih.govuw.edu.pl

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties. researchgate.netnih.govuw.edu.pl For this compound, these methods could be used to calculate:

Electronic properties: Ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. mdpi.com

Spectroscopic properties: Predicting NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and UV-Vis absorption spectra to aid in experimental characterization.

Thermochemical properties: Enthalpy of formation and Gibbs free energy, which are important for assessing the stability and reactivity of the compound.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them computationally less expensive and suitable for larger molecules. wikipedia.orgscispace.com Methods like AM1 and PM3 are well-established for predicting ground-state geometries and heats of formation. wikipedia.org More recent methods also show improved accuracy for a wider range of properties. lanl.gov For a molecule of the size of this compound, semi-empirical methods can be a practical choice for initial conformational searches and for studying large systems, such as its behavior in a complex environment.

The choice between ab initio and semi-empirical methods depends on the desired accuracy and the computational resources available. Often, a combination of both is used, where a faster semi-empirical method is employed for initial explorations, followed by more accurate ab initio calculations for refining the results.

Table 3: Comparison of Ab Initio and Semi-Empirical Methods for Property Prediction

| Method Type | Key Features | Typical Applications for this compound |

| Ab Initio | Based on first principles, high accuracy, computationally expensive. | Accurate geometry optimization, calculation of electronic and spectroscopic properties, reaction mechanism studies. |

| Semi-Empirical | Uses empirical parameters, computationally efficient, lower accuracy. | Initial conformational analysis, screening of large numbers of related structures, calculations on large systems. wikipedia.org |

Emerging Applications of 4 Fluoro N Hex 5 En 2 Yl Aniline in Organic Synthesis and Functional Materials

The chemical compound 4-Fluoro-N-(hex-5-en-2-yl)aniline is a specialized derivative of fluoroaniline (B8554772), featuring both a fluorine substituent on the aromatic ring and an N-alkenyl chain. This unique combination of functional groups positions it as a valuable building block in modern organic chemistry, with potential applications spanning asymmetric synthesis, catalysis, and materials science. Its structural components—the fluoroaniline core and the hexenyl side chain—offer distinct reactive sites for a variety of chemical transformations.

Q & A

Q. What are the primary synthetic routes for 4-Fluoro-N-(hex-5-en-2-yl)aniline, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling. A common approach involves reacting 4-fluoroaniline with hex-5-en-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Alternatively, Buchwald-Hartwig coupling using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) can introduce the hex-5-en-2-yl group to the aniline core . Validation:

- Yield: Reported yields range from 58% to 99% depending on substituents and reaction optimization .

- Characterization:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.1 ppm for fluorophenyl), allylic protons (δ 5.3–5.8 ppm for hex-5-en-2-yl), and NH (δ ~3.5 ppm) .

- MS: Molecular ion peaks [M+H]⁺ at m/z 208–210 .

- FTIR: Stretching vibrations for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: Assigns regiochemistry and detects impurities. For example, ¹⁹F NMR confirms fluorine substitution (δ -123 ppm in CDCl₃) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₅FN requires m/z 208.1136) .

- HPLC-PDA: Assesses purity (>95% for research-grade material) .

Data Table:

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.5 (m, 2H, CH₂=CH), 3.4 (m, 1H, NH) | |

| ¹³C NMR | δ 162.1 (C-F), 115.8 (d, J = 22.5 Hz, Ar) | |

| FTIR | 3350 cm⁻¹ (N-H), 1220 cm⁻¹ (C-F) |

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence substitution kinetics in Pd(II) complexes of this compound?

Methodological Answer: The electron-withdrawing fluorine group accelerates substitution rates in Pd(II) complexes by polarizing the metal center. Studies on analogous PdL2 complexes (4-fluoro-N-(pyridin-2-ylmethyl)aniline) show:

- Two-Step Substitution: Chloride ligands trans to pyridine are replaced first due to stronger trans effects .

- Kinetic Analysis: Rate constants (k₁) for thiourea nucleophiles increase by 30–50% compared to non-fluorinated analogs .

Data Table:

| Substituent | k₁ (M⁻¹s⁻¹) at 25°C | Activation Entropy (ΔS‡, J/mol·K) |

|---|---|---|

| -F (EWG) | 2.1 ± 0.3 | -80 ± 5 |

| -OCH₃ (EDG) | 1.2 ± 0.2 | -95 ± 6 |

| -H | 1.5 ± 0.2 | -88 ± 4 |

Q. What mechanistic insights govern the catalytic activity of Pd complexes derived from this compound in cross-coupling reactions?

Methodological Answer: The fluoroaniline backbone stabilizes Pd intermediates via π-backbonding, enhancing catalytic efficiency in Suzuki-Miyaura couplings. Key steps:

Oxidative Addition: Pd⁰ inserts into aryl halides (e.g., 4-bromotoluene).

Transmetalation: Fluorine’s electron withdrawal facilitates arylboronic acid coordination.

Reductive Elimination: Steric effects from the hex-5-en-2-yl group dictate selectivity for mono-coupled products .

Optimization Tips:

- Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Monitor reaction progress via TLC (hexane:EtOAc = 4:1).

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated aniline derivatives?

Methodological Answer: Discrepancies often arise from:

- Purification Methods: Column chromatography (SiO₂, hexane:EtOAc) vs. distillation .

- Side Reactions: Allylic double bonds in hex-5-en-2-yl groups may undergo oxidation; use inert atmospheres (N₂/Ar) and radical inhibitors (BHT) .

Case Study: - Low Yield (58%): Attributed to NH group oxidation; adding TEMPO (1 mol%) increased yield to 82% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.